REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([O:9][CH3:10])=[CH:5][C:4]=1[C:11]1[CH:16]=[CH:15][C:14]([C:17]([O:19]C)=[O:18])=[CH:13][C:12]=1[CH3:21].[OH-].[Na+]>CCO.O>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([O:9][CH3:10])=[CH:5][C:4]=1[C:11]1[CH:16]=[CH:15][C:14]([C:17]([OH:19])=[O:18])=[CH:13][C:12]=1[CH3:21] |f:1.2|
|
Name
|
methyl 2′,5′-dimethoxy-2-methylbiphenyl-4-carboxylate
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=C(C=C1)OC)C1=C(C=C(C=C1)C(=O)OC)C
|
Name
|
|
Quantity
|
9.43 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
135 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 60° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
used without further purification (HPLC (Method A) Rt 4.73 min (Purity: 59.7%))
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
to give a beige solid which
|
Type
|
WASH
|
Details
|
the aqueous phase was washed twice with EtOAc
|
Type
|
CONCENTRATION
|
Details
|
Then it was concentrated until precipitation (volume divided by 2)
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=C(C=C1)OC)C1=C(C=C(C=C1)C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.43 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 80.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |